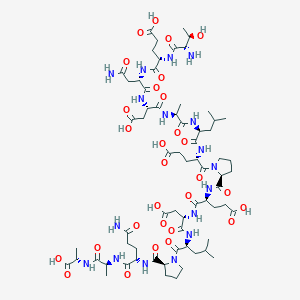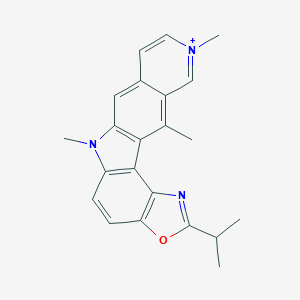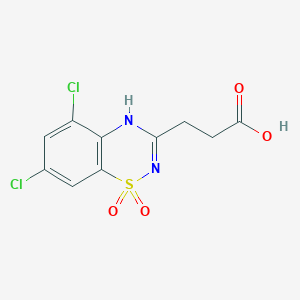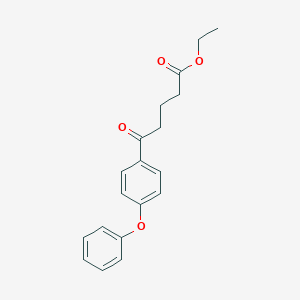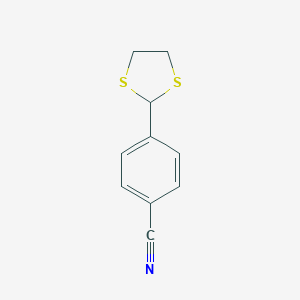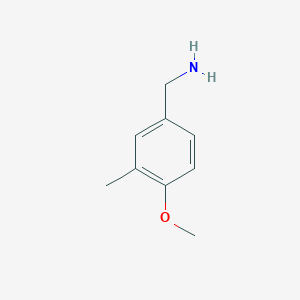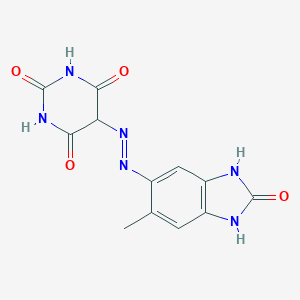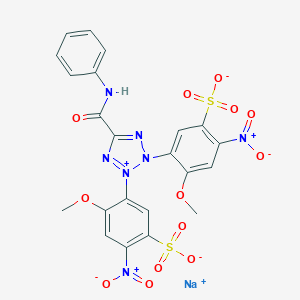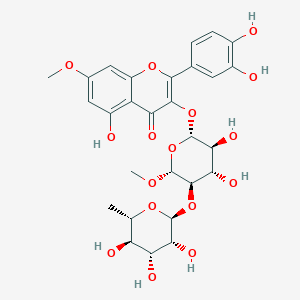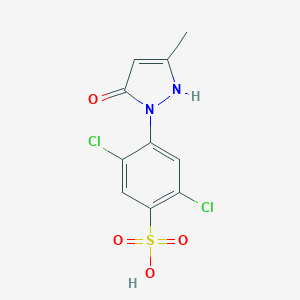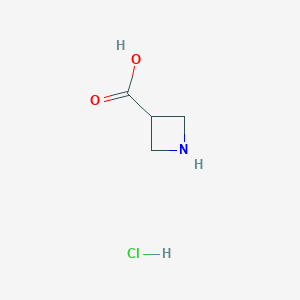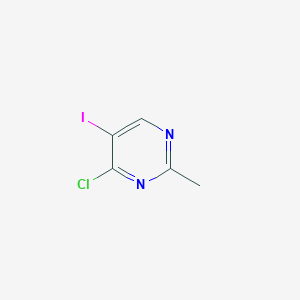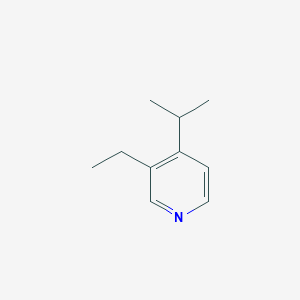
3-Ethyl-4-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-isopropylpyridine, also known as ethyl isopropyl pyridine (EIP), is a chemical compound with a molecular formula of C11H15N. EIP is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is used in a variety of scientific research applications.
作用機序
The mechanism of action of EIP is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. EIP has been shown to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.
生化学的および生理学的効果
EIP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to protect against oxidative stress. EIP has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using EIP in lab experiments is its stability. EIP is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, one limitation of using EIP is its limited solubility in certain solvents, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research involving EIP. One area of interest is the development of new catalysts for chemical reactions using EIP as a ligand. Another area of interest is the use of EIP in the synthesis of new pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of EIP may have potential applications in the treatment of certain diseases. Overall, the versatility and stability of EIP make it a promising compound for future scientific research.
合成法
EIP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using a distillation process. Other methods include the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl chloride in the presence of a base or the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl alcohol in the presence of a dehydrating agent.
科学的研究の応用
EIP is commonly used in scientific research as a ligand in the synthesis of metal complexes. It is also used as a building block in the synthesis of other heterocyclic compounds. EIP has been used in the development of new catalysts for chemical reactions and as a precursor for the synthesis of pharmaceuticals.
特性
CAS番号 |
101290-52-2 |
|---|---|
製品名 |
3-Ethyl-4-isopropylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
3-ethyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-7-11-6-5-10(9)8(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
YOZRPADQYYFDRN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C(C)C |
正規SMILES |
CCC1=C(C=CN=C1)C(C)C |
同義語 |
Pyridine, 3-ethyl-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
